N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide
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Overview
Description
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group, a 4-methyl group, and a benzamide moiety. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Scientific Research Applications
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
The synthesis of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Mechanism of Action
The mechanism of action of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The compound can also bind to DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide can be compared with other thiazole derivatives, such as:
2-(4-chlorophenyl)-4-methylthiazole: Similar structure but lacks the benzamide moiety, resulting in different biological activities.
4-methyl-2-phenylthiazole: Lacks the chlorophenyl group, which may affect its antimicrobial and antifungal properties.
N-{[2-(4-methylphenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-benzamide: Similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-3-5-14(6-4-12)18(23)21-11-17-13(2)22-19(24-17)15-7-9-16(20)10-8-15/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHPTHDFHBRSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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